molecular formula C10H9NO3 B13088464 (R)-2-Amino-2-(benzofuran-2-YL)acetic acid CAS No. 1260619-31-5

(R)-2-Amino-2-(benzofuran-2-YL)acetic acid

Katalognummer: B13088464
CAS-Nummer: 1260619-31-5
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: PQSKXCUSMBAOPA-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(benzofuran-2-YL)acetic acid is a chiral amino acid derivative that features a benzofuran ring attached to the alpha carbon of glycine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the benzofuran moiety imparts unique chemical properties, making it a valuable scaffold in drug design and synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(benzofuran-2-YL)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of ®-2-Amino-2-(benzofuran-2-YL)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient amidation and reduction steps, as well as advanced chiral resolution methods to obtain the desired enantiomer.

Types of Reactions:

    Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of N-substituted benzofuran-2-yl amines.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of complex organic molecules and pharmaceuticals.

    Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.

Biology:

    Enzyme Inhibitors: Investigated as potential inhibitors of enzymes involved in various metabolic pathways.

    Receptor Modulators: Studied for their ability to modulate receptor activity in biological systems.

Medicine:

Industry:

    Agriculture: Used in the development of agrochemicals for crop protection.

    Material Science: Investigated for their potential use in the synthesis of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(benzofuran-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the amino acid portion can form hydrogen bonds with key residues. This dual interaction enhances the binding affinity and specificity of the compound, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

    2-(Benzofuran-2-yl)acetic acid: Lacks the amino group, making it less versatile in biological applications.

    2-Amino-3-(benzofuran-2-yl)propanoic acid: Contains an additional methylene group, altering its chemical properties and biological activity.

    2-(Benzofuran-2-yl)ethanamine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: ®-2-Amino-2-(benzofuran-2-YL)acetic acid is unique due to its chiral nature and the presence of both an amino group and a benzofuran ring. This combination allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Eigenschaften

CAS-Nummer

1260619-31-5

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

(2R)-2-amino-2-(1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m1/s1

InChI-Schlüssel

PQSKXCUSMBAOPA-SECBINFHSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C(O2)[C@H](C(=O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.